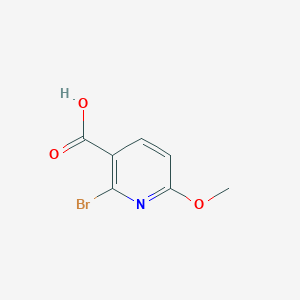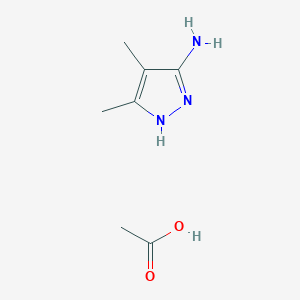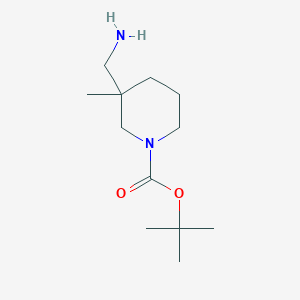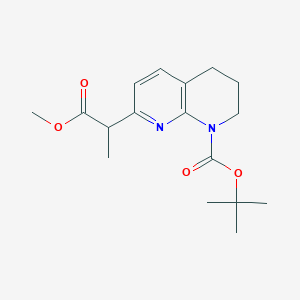![molecular formula C7H3BrClNS B1376020 3-Bromo-5-chlorothieno[3,2-b]pyridine CAS No. 912332-40-2](/img/structure/B1376020.png)
3-Bromo-5-chlorothieno[3,2-b]pyridine
Übersicht
Beschreibung
3-Bromo-5-chlorothieno[3,2-b]pyridine is an organic compound that belongs to the family of heterocyclic compounds. It has a molecular formula of C7H3BrClNS .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chlorothieno[3,2-b]pyridine is 1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-chlorothieno[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 248.53 g/mol . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties : A study explored the effects of various substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, derived from 3-bromo-4-chlorothieno[3,2-c]pyridine. The findings indicated that the substituent R3 significantly affects the fluorescence properties of these compounds (Chavan, Toche, & Chavan, 2017).
Synthesis of Derivatives : Another research focused on synthesizing 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines from 2-bromo-4-chlorothieno[3,2-c]pyridine and cyclic amine, examining their absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).
Halogenation Studies : Research on the direct halogenation of thieno[2,3-b]pyridine, including the production of its 3-bromo derivative, revealed various transformation products and their mass spectral fragmentation patterns (Klemm, Merrill, Lee, & Klopfenstein, 1974).
Antibacterial Activity Assessment : A study described the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives, including the analysis of their antibacterial activities. However, the compounds showed no significant antibacterial activity (Elliott, O'hanlon, & Rogers, 1987).
Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives : The synthesis of formylated chlorothieno[2,3-b]pyridine derivatives via the reaction between N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent was investigated, demonstrating the importance of N-protection in the synthesis process (Abdelwahab, Hanna, & Kirsch, 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 3-Bromo-5-chlorothieno[3,2-b]pyridine is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
3-bromo-5-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAMJYHCIHPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856103 | |
| Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912332-40-2 | |
| Record name | 3-Bromo-5-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)


![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)



![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)
![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)
![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)



